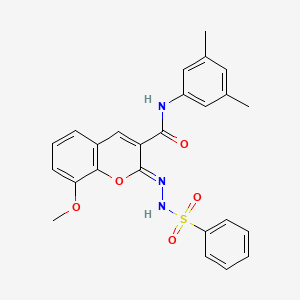

(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide

説明

The compound "(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide" features a 2H-chromene core substituted with:

- 8-Methoxy group: Enhances electron-donating properties and influences solubility.

- 2-Benzenesulfonamidoimino group: Introduces sulfonamide pharmacophore characteristics, often associated with receptor binding and biological activity.

特性

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethylphenyl)-8-methoxychromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5S/c1-16-12-17(2)14-19(13-16)26-24(29)21-15-18-8-7-11-22(32-3)23(18)33-25(21)27-28-34(30,31)20-9-5-4-6-10-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWOVGOBDTLGM-RFBIWTDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antitumor properties, mechanism of action, and structure-activity relationships (SAR) based on existing research.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H21N5O4S

- Molecular Weight : 397.47 g/mol

- Structural Features :

- A chromene backbone

- A benzenesulfonamide moiety

- A methoxy group at the 8-position

- A carboxamide functional group

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested :

- Human renal cell adenocarcinoma (769-P)

- Human liver cancer (HepG2)

- Human squamous cell carcinoma of the lung (H2170)

The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Cytotoxicity Results

The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| 769-P | 1.94 | High |

| HepG2 | 5.67 | Moderate |

| H2170 | 3.45 | Moderate |

| Vero | 108.93 | Low |

The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting a favorable therapeutic window.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in treated cancer cells, contributing to cell death.

- Targeting Specific Pathways : Preliminary studies suggest involvement in pathways related to apoptosis and cell survival, although further research is needed to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chromene structure and substitution patterns on the phenyl ring can significantly influence potency and selectivity.

- Substituent Effects :

- The presence of electron-donating groups (e.g., methoxy) enhances lipophilicity and cellular uptake.

- Variations in the benzenesulfonamide portion can alter binding affinity to target proteins involved in tumorigenesis.

Case Studies and Research Findings

Several studies have investigated similar compounds with benzenesulfonamide scaffolds, demonstrating a range of biological activities:

- Antitumor Studies : Research on benzenesulphonohydrazide derivatives showed promising antitumor activity against various cancer cell lines, indicating that structural modifications can lead to enhanced efficacy .

- Antimicrobial Activity : Compounds with similar frameworks have exhibited antimicrobial properties, suggesting a broad spectrum of biological activities linked to this chemical class .

- Inflammatory Response Modulation : Some derivatives have been reported to modulate inflammatory responses, opening avenues for therapeutic applications beyond oncology .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituents

Target Compound vs. Chromene Derivatives ()

- Compound 3: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Core: Tetrahydrochromene with a benzamide substituent. Key Differences:

- Chlorophenyl groups increase lipophilicity but may reduce metabolic stability compared to the target’s 3,5-dimethylphenyl group.

- Cyano group (CN) in Compound 3 vs.

Target Compound vs. Thiazolo-Pyrimidine Derivatives ()

- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

- Core : Thiazolo-pyrimidine fused ring system.

- Key Differences :

- Electron-withdrawing cyano and carbonyl groups dominate in 11a, contrasting with the target’s electron-donating methoxy and sulfonamidoimino groups.

- The furan substituent in 11a may confer distinct solubility profiles compared to the target’s benzenesulfonamide .

Physicochemical Properties

Q & A

Basic: What are the critical steps in synthesizing (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-8-methoxy-2H-chromene-3-carboxamide?

Methodological Answer:

Synthesis involves multi-step organic reactions:

Chromene Core Formation : Condensation of 8-methoxy-2H-chromene-3-carboxylic acid derivatives with benzenesulfonamide precursors under acidic conditions (e.g., acetic acid) to form the imino linkage .

Coupling with 3,5-Dimethylaniline : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the N-(3,5-dimethylphenyl) group, monitored by TLC for completion .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations : Optimize reaction temperature (60–80°C for imine formation) and solvent polarity to prevent side reactions like hydrolysis .

Basic: Which spectroscopic techniques confirm the compound’s structural identity and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify Z-configuration of the imino group (δ 7.8–8.2 ppm for =NH; coupling constants <sup>3</sup>J = 10–12 Hz for Z-isomer) and methoxy protons (δ 3.8–4.0 ppm) .

- NOESY : Confirm spatial proximity of benzenesulfonamido and chromene groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C25H24N3O4S; calc. 478.14) .

- IR Spectroscopy : Peaks at 1670 cm<sup>-1</sup> (C=O stretch) and 1340 cm<sup>-1</sup> (S=O stretch) confirm functional groups .

Basic: What preliminary assays assess its biological activity?

Methodological Answer:

- Enzyme Inhibition : Test against COX-2 or kinases (IC50 determination via fluorometric assays) due to structural similarity to sulfonamide inhibitors .

- Antiproliferative Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced: How to optimize the synthesis of the benzenesulfonamidoimino moiety?

Methodological Answer:

- Solvent Selection : Use DMF for imine formation to enhance solubility and reduce side products .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate condensation kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours with 20% yield improvement .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on sulfonamide interactions with Arg513 and Tyr355 .

- MD Simulations : Analyze stability of ligand-protein complexes in water (GROMACS, 50 ns trajectories) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy position) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。